Pyrazolo[1,5-a]pyridin-2-amine
Overview
Description
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyridin-2-amine derivatives has been a subject of interest due to their medicinal relevance. A variety of synthetic strategies have been employed to construct these compounds. One approach involves a cascade process using palladium-catalyzed direct alkenylation followed by silver-mediated cyclization, which allows for the preparation of 2-substituted pyrazolo[1,5-a]pyridines from N-iminopyridinium ylides . Another method utilizes a catalyst-free sonochemical strategy for a [3 + 2] cycloaddition of alkyne and alkene derivatives to 2-imino-1H-pyridin-1-amines, leading to a novel class of polysubstituted pyrazolo[1,5-a]pyridines . Additionally, a metal-free oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins at room temperature has been reported .
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyridin-2-amine derivatives has been elucidated using various spectroscopic tools. In one study, the X-ray single-crystal technique confirmed the proposed mechanism and regioselectivity of the synthesized compounds . This structural analysis is crucial for understanding the properties and potential applications of these molecules.
Chemical Reactions Analysis
Pyrazolo[1,5-a]pyridin-2-amines undergo a range of chemical reactions. For instance, they can be synthesized through cross-dehydrogenative coupling reactions between 1,3-dicarbonyl compounds and N-amino-2-iminopyridines, promoted by acetic acid and molecular oxygen . Moreover, regioselective functionalization of the pyrazolo[1,5-a]pyridine scaffold has been achieved using Mg- and Zn-TMP bases, leading to polysubstituted heterocycles .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyridin-2-amines are influenced by their molecular structure and the substituents present on the heterocyclic framework. While specific physical properties such as melting points and solubility are not detailed in the provided papers, the chemical reactivity suggests that these compounds have significant potential in medicinal chemistry due to their ability to undergo various functionalization reactions .
Scientific Research Applications
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Antitrypanosomal Activity
- Field: Medicinal Chemistry
- Application: Pyrazolo[1,5-a]pyrimidines are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions . They have attracted wide pharmaceutical interest because of their antitrypanosomal activity .
- Method & Results: The synthesis of pyrazolo[1,5-a]pyrimidines involves the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the appropriate heterocyclic amines .
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Anticancer Potential
- Field: Medicinal Chemistry
- Application: Pyrazolo[1,5-a]pyrimidine derivatives are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry . They have attracted a great deal of attention due to their significant anticancer potential .
- Method & Results: Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .
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TRK Inhibitors
- Field: Medicinal Chemistry
- Application: Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their activities to inhibit Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression cause cancer .
- Method & Results: Based on scaffold hopping and computer-aid drug design, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized . Among them, compound C03 showed acceptable activity with an IC50 value of 56 nM and it inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM .
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Fluorophores
- Field: Materials Science
- Application: Pyrazolo[1,5-a]pyrimidines-based fluorophores have been identified as strategic compounds for optical applications due to several key characteristics . They are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
- Method & Results: A family of pyrazolo[1,5-a]pyrimidines (PPs) 4a–g has been synthesized . They have tunable photophysical properties and good solid-state emission intensities .
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CDK Inhibitors
- Field: Medicinal Chemistry
- Application: Thiazolopyrimidine derivatives, which are related to pyrazolo[1,5-a]pyrimidines, have been studied for their anticancer activity . They have shown excellent anticancer activity against human cancer cell lines and primary CLL cells .
- Method & Results: The compound 16 displayed excellent anticancer activity and led to cell death by apoptosis as it inhibited the CDK enzyme .
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Heat-Resistant Explosives
- Field: Materials Science
- Application: Pyrazolo[1,5-a]pyrimidines have been used in the research of energetic materials . Specifically, they have been used in the exploration of heat-resistant explosives that are easy to synthesize .
- Method & Results: Two novel fused-ring energetic compounds, namely 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine and 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one, were synthesized .
Safety And Hazards
properties
IUPAC Name |
pyrazolo[1,5-a]pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-7-5-6-3-1-2-4-10(6)9-7/h1-5H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHTCDIMLJVTPEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=NN2C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20619092 | |
Record name | Pyrazolo[1,5-a]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20619092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrazolo[1,5-a]pyridin-2-amine | |
CAS RN |
51119-05-2 | |
Record name | Pyrazolo[1,5-a]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20619092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | pyrazolo[1,5-a]pyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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